(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
(2-Methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a secondary amine featuring a pyrazole core substituted with a methyl group at the 1-position and a methoxyethylamine side chain. Key structural and physicochemical properties include:
- Molecular Formula: C₈H₁₅N₃O
- SMILES: CN1C(=CC=N1)CNCCOC
- InChI Key: VDEZQKWQEXPHQV-UHFFFAOYSA-N
- Molecular Weight: 165.24 g/mol (based on purity ≥95%)
The compound is part of the pyrazole family, a heterocyclic scaffold widely used in pharmaceuticals and agrochemicals due to its versatile bioactivity, including anti-inflammatory and antipyretic properties .
Properties
IUPAC Name |
2-methoxy-N-[(2-methylpyrazol-3-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-11-8(3-4-10-11)7-9-5-6-12-2/h3-4,9H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEZQKWQEXPHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1157107-33-9 | |
| Record name | (2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazol-5-ylmethylamine with 2-methoxyethyl chloride under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can occur at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Reduced forms of the compound.
Substitution: : Substituted derivatives at the methoxyethyl group.
Scientific Research Applications
(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: : The compound may serve as a ligand for various biological targets, potentially influencing biological processes.
Medicine: : It has potential therapeutic applications, possibly in the development of new drugs.
Industry: : It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Side Chain
a. Ethoxyethyl Analogs
- Compound : (2-Ethoxyethyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- Molecular Formula : C₁₀H₁₉N₃O
- Key Differences :
- Ethoxy group replaces methoxy, increasing hydrophobicity.
- Ethyl substituent on the pyrazole nitrogen enhances steric bulk.
- Implications : Longer alkoxy chains may reduce aqueous solubility but improve membrane permeability .
b. Aromatic Substitutions
- Compound : [(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
- Molecular Formula : C₁₂H₁₄BrN₃
- Key Differences :
- Bromophenyl group introduces aromaticity and electronegativity.
- Increased molecular weight (285.17 g/mol) and lipophilicity.
c. Heterocyclic Modifications
Substituent Variations on the Pyrazole Core
a. 1-Ethyl vs. 1-Methyl Pyrazole
- Compound : (2-Methoxyethyl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- Molecular Formula : C₉H₁₇N₃O
- Key Differences :
- Ethyl group increases steric hindrance at the pyrazole 1-position.
- Implications : Altered steric effects may influence binding to target proteins .
b. 4-Substituted Pyrazoles
- Compound : [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine
- Molecular Formula : C₁₁H₁₅N₃O
- Key Differences :
- Pyrazole substitution shifts from 5- to 4-position; furan adds oxygen-based polarity.
- Implications : Positional isomerism may affect conformational flexibility and target selectivity .
Biological Activity
The compound (2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine represents a class of pyrazole derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅N₃O
- SMILES Notation : CN1C(=CC=N1)CNCCOC
- InChI Key : VDEZQKWQEXPHQV-UHFFFAOYSA-N
The unique structure of this compound, characterized by a pyrazole ring and a methoxyethylamine moiety, suggests diverse interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is likely mediated through its interaction with various enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting signaling pathways that regulate physiological responses.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
Anticancer Activity
Preliminary studies suggest that pyrazole derivatives can exhibit anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors.
Antimicrobial Properties
The antibacterial activity of pyrazole derivatives has been documented. The compound may interact with bacterial enzymes or disrupt cell wall synthesis, leading to bactericidal effects.
Neuroprotective Effects
Some studies indicate that pyrazole derivatives might possess neuroprotective properties, potentially through the inhibition of neuroinflammatory pathways or modulation of neurotransmitter systems.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study demonstrated that a related pyrazole derivative inhibited cell proliferation in various cancer cell lines (e.g., HeLa and MDA-MB-231) by inducing apoptosis via the mitochondrial pathway.
- Table 1: Summary of Anticancer Activity in Cell Lines
Cell Line IC50 (µM) Mechanism of Action HeLa 12.5 Induction of apoptosis MDA-MB-231 15.3 Cell cycle arrest
-
Antimicrobial Activity Assessment :
- In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
- Table 2: Antibacterial Activity Results
Bacteria Zone of Inhibition (mm) Staphylococcus aureus 18 Escherichia coli 12
-
Neuroprotective Study :
- Research indicated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.
- Table 3: Neuroprotective Effects
Treatment Oxidative Stress Marker Reduction (%) Control 0 Compound Treatment 45
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
